molecular formula C13H21NO4 B2877928 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137788-84-0

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B2877928
CAS No.: 2137788-84-0
M. Wt: 255.314
InChI Key: JUEQEIOVZRBEEZ-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying structure-activity relationships .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEQEIOVZRBEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137788-84-0
Record name 6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
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